molecular formula C12H19NO2 B7467496 7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone

7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone

Cat. No. B7467496
M. Wt: 209.28 g/mol
InChI Key: OCAJSSPRIDSZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a bicyclic lactam derivative that has been found to possess interesting pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are essential for the survival and proliferation of cancer cells, viruses, and bacteria. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable feature for anticancer drugs.
Biochemical and Physiological Effects:
7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth and proliferation of cancer cells, viruses, and bacteria. The compound has also been found to induce DNA damage and activate certain signaling pathways that are involved in apoptosis. In vivo studies have shown that the compound has antitumor and antiviral activities in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone in lab experiments is its potent pharmacological activity. The compound has been found to exhibit antitumor, antiviral, and antibacterial activities at relatively low concentrations, making it a valuable tool for studying these diseases. However, the compound has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This information can help in the development of more potent and specific drugs based on this compound. Another direction is to study the pharmacokinetics and toxicity of the compound in animal models, which can provide valuable information for its clinical development. Finally, the compound can be further modified to improve its pharmacological properties, such as solubility and bioavailability, and to develop new analogs with improved activities.

Synthesis Methods

The synthesis of 7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone involves the reaction of morpholine with 7-bicyclo[4.1.0]heptanone in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired compound. The synthesis method has been optimized to obtain high yields and purity of the product.

Scientific Research Applications

7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of novel drugs for the treatment of various diseases. The compound has been found to exhibit potent antitumor, antiviral, and antibacterial activities, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

7-bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-12(13-5-7-15-8-6-13)11-9-3-1-2-4-10(9)11/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAJSSPRIDSZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone

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